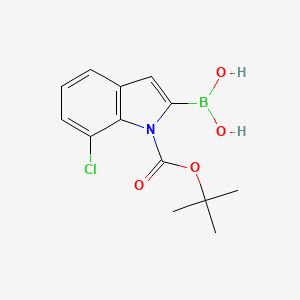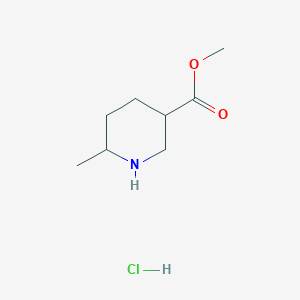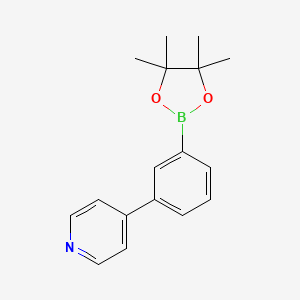![molecular formula C14H18N2O2 B1398832 Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 286946-67-6](/img/structure/B1398832.png)
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate
説明
“Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate” is a chemical compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has been a subject of research due to its biological significance . The synthesis process involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves achieving stereochemical control directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of “Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate” was established using the program SHELXL-97 and Fourier difference techniques, and refined by full-matrix least-squares method on F2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling between sodium salt of DBO carboxylic acid and Boc- ®- (-)-ethyl nipecotate hydrazide followed by requisite chemical transformations .科学的研究の応用
Synthesis Applications
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate and related compounds are primarily utilized in various synthetic applications. For instance, 1,4-Diazabicyclo[2.2.2]octane (DABCO) is effective in decarboxylative acylation of carboxylic acids, enabling the synthesis of a range of α-keto (or α,β-unsaturated) amides and esters without metal catalysts (Zhang et al., 2017). Additionally, an improved and scalable process for synthesizing substituted 3,8-diazabicyclo[3.2.1]octane has been developed, showcasing the versatility of this compound in creating diverse scaffolds (Huang & Teng, 2011).
Chemical Transformation and Derivative Synthesis
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate is used in the synthesis of various chemical derivatives. The synthesis of 1,2-diazabicycloalkanes, including 2,6-diazabicyclo[3.2.1]octane, involves a general method of nitrosation, reduction, and cyclization (Mikhlina et al., 1967). Moreover, the compound has been utilized in the synthesis of novel heterocycles with potential anti-inflammatory properties, indicating its utility in medicinal chemistry (Liu et al., 2017).
Application in Organic Synthesis
1,4-Diazabicyclo[2.2.2]octane (DABCO) derived compounds are used in organic synthesis, such as in the ring-opening reactions with phenols and related nucleophiles, yielding products like piperazines (Maraš et al., 2012). These compounds are also involved in facilitating displacements at specific positions of purines, demonstrating their role in nucleophilic substitution reactions (Lembicz et al., 1997).
作用機序
特性
IUPAC Name |
benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-13(16)6-7-15-12/h1-5,12-13,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVRQYHWORJNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1N(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1398752.png)
![(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398754.png)

![Thieno[3,2-D]pyrimidine-4-carboxylic acid](/img/structure/B1398758.png)






![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)

